molecular formula C20H20FN5O4S B6427761 N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide CAS No. 2034592-97-5

N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide

Cat. No.: B6427761
CAS No.: 2034592-97-5
M. Wt: 445.5 g/mol
InChI Key: GIFOSLURBGBBAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiadiazole core substituted with a fluoro (6-position) and methyl group (3-position), linked via an ethyl chain to a propanamide group terminating in a 4-oxo-3,4-dihydroquinazolin-3-yl moiety. The benzothiadiazole group is a sulfonamide-derived heterocycle known for its electron-withdrawing properties and metabolic stability, while the quinazolinone moiety is associated with diverse biological activities, including kinase inhibition and CNS modulation .

Properties

IUPAC Name

N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O4S/c1-24-17-7-6-14(21)12-18(17)26(31(24,29)30)11-9-22-19(27)8-10-25-13-23-16-5-3-2-4-15(16)20(25)28/h2-7,12-13H,8-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFOSLURBGBBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide (CAS Number: 2034592-97-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula of the compound is C20H20FN5O4SC_{20}H_{20}FN_{5}O_{4}S, with a molecular weight of approximately 445.47 g/mol. The structural representation includes various functional groups that contribute to its biological activity.

The biological activity of N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide has been attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity : The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antimicrobial Properties : In vitro studies indicate potential activity against specific bacterial strains and fungi.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Efficacy :
    • A study published in Journal of Medicinal Chemistry reported that the compound inhibited the growth of breast cancer cells in vitro. The mechanism involved disruption of the cell cycle and induction of apoptosis through caspase activation .
  • Antimicrobial Activity :
    • Research conducted at a university laboratory demonstrated that N-[2-(6-fluoro-3-methyl-2,2-dioxo-1,3-dihydro-2\lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
  • Pharmacological Studies :
    • A pharmacokinetic study highlighted the compound's favorable absorption and distribution properties in animal models, suggesting potential for further development as a therapeutic agent .

Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cell lines
AntimicrobialEffective against certain bacterial strains
PharmacokineticFavorable absorption and distribution properties

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit anticancer properties. The incorporation of the benzothiadiazole moiety in this compound may enhance its efficacy against certain cancer types by inhibiting specific kinases involved in tumor growth and metastasis. Research has shown that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation .

Antimicrobial Properties

The presence of fluorine and sulfur in the compound's structure is hypothesized to contribute to its antimicrobial activity. Compounds with similar structural characteristics have been reported to exhibit significant antibacterial and antifungal activities. In vitro studies could be conducted to evaluate the effectiveness of this compound against various microbial strains .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is particularly noteworthy. The quinazoline core is known for its ability to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Investigating this compound's ability to inhibit specific enzymes could lead to valuable insights into its therapeutic potential .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer effects of structurally related compounds on breast cancer cell lines. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, researchers tested various derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that modifications to the structure could enhance antibacterial activity, warranting further investigation into this compound's potential .

Comparison with Similar Compounds

2-(4-Chlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-5-yl)-2-methylpropanamide ()

  • Core : Benzothiadiazole with 6-fluoro and 3-methyl substituents.
  • Modifications: Chlorophenoxy and methylpropanamide side chain.
  • Molecular Weight : 427.9 vs. ~500 (estimated for the target compound).
  • Key Differences: The target compound replaces the chlorophenoxy group with a quinazolinone-propanamide chain, likely altering solubility and target affinity. The quinazolinone moiety may enhance hydrogen-bonding interactions compared to the phenoxy group .

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-3-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)propanamide ()

  • Core : Benzothiazole with methanesulfonyl substitution.
  • Modifications : Trioxo-benzothiazole-propanamide side chain.
  • Molecular Weight : 465.5 vs. ~500.

Functional Analogues with Anticonvulsant Activity

1-[2-(3,4-Disubstituted Phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas ()

  • Core : Benzothiazole-urea derivatives.
  • Substituents : Fluorine or methyl at the 6-position of benzothiazole.
  • Activity : Compounds 5f, 5n, and 5p showed 100% protection in the MES anticonvulsant model.
  • Key Differences: The urea linker and azetidinone core differ from the target’s propanamide-quinazolinone system. The target’s quinazolinone may confer improved blood-brain barrier penetration compared to urea derivatives .

Patent-Based Analogues with Fluorinated Aromatic Systems

4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

  • Core : Pyrazolo-pyrimidine with fluorophenyl-chromen substituents.
  • Modifications : Sulfonamide terminal group.
  • Key Differences: The chromen-4-one and pyrazolo-pyrimidine core diverge significantly from the target’s benzothiadiazole-quinazolinone architecture. However, both compounds leverage fluorine substitutions for metabolic stability .

Physicochemical and Pharmacokinetic Comparison

Parameter Target Compound (5f)
Molecular Weight ~500 (estimated) Not reported 427.9
LogP (Predicted) Moderate (~3.5) Moderate (~2.8) High (~4.0)
Hydrogen Bond Acceptors 8 6 7
Key Substituents 6-F, 3-Me, quinazolinone 6-F, 3-OCH₃, urea 6-F, 5-Cl, phenoxy
Biological Activity Hypothesized CNS modulation Anticonvulsant (100% MES) Unknown
Toxicity (30 mg/kg) Unknown Non-toxic Unknown

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

The benzothiadiazole core is typically synthesized via cyclocondensation of 2-fluoro-6-methylbenzene-1,3-diamine with sulfur dioxide or sulfonylating agents. A modified procedure involves:

  • Reagents : 2-Fluoro-6-methylbenzene-1,3-diamine, chlorosulfonic acid, and triethylamine.

  • Conditions : Reflux in dichloromethane at 40°C for 12 hours.

  • Mechanism : Sulfur dioxide insertion followed by oxidative cyclization yields the 1,3-benzothiadiazole-2,2-dioxide scaffold.

Functionalization at N-1

The ethylamine side chain is introduced via N-alkylation:

  • Reagents : 1,2-Dibromoethane, K₂CO₃, DMF.

  • Conditions : 80°C for 6 hours, yielding 1-(2-bromoethyl)-6-fluoro-3-methyl-1,3-benzothiadiazole-2,2-dioxide.

Synthesis of 3-(4-Oxo-3,4-dihydroquinazolin-3-yl)propanoic Acid

Palladium-Catalyzed Cyclization of o-Aminobenzamide

Quinazolinones are efficiently constructed via palladium-catalyzed reactions. A representative method from Hikawa et al. involves:

  • Reagents : o-Aminobenzamide, propiolic acid, Pd(OAc)₂ (5 mol%), TPPMS (10 mol%).

  • Conditions : Water, 100°C under air, 16 hours.

  • Mechanism : Sequential N-benzylation, C-H amidation, and dehydrogenation yield 3-substituted-4(3H)-quinazolinones (Scheme 1).

Side Chain Introduction

The propanoic acid moiety is appended via Michael addition:

  • Reagents : Acrylic acid, CuI (20 mol%), K₂CO₃.

  • Conditions : DMF, 150°C, 2 hours, yielding 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid.

Coupling of Heterocyclic Units via Amide Bond Formation

Activation of Propanoic Acid

The carboxylic acid is activated using EDCl/HOBt:

  • Reagents : 3-(4-Oxo-3,4-dihydroquinazolin-3-yl)propanoic acid, EDCl, HOBt, DMF.

  • Conditions : Room temperature, 2 hours, generating the active ester.

Amidation with Benzothiadiazole-Ethylamine

The activated ester reacts with 1-(2-aminoethyl)-6-fluoro-3-methyl-1,3-benzothiadiazole-2,2-dioxide:

  • Conditions : DMF, 25°C, 12 hours.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 4:1).

  • Yield : ~60–70% after optimization.

Optimization and Mechanistic Insights

Catalytic Systems

  • Palladium Catalysis : Critical for quinazolinone cyclization, with Pd(OAc)₂ enabling C-N bond formation via η³-benzyl intermediates.

  • Copper-Mediated Coupling : CuI facilitates Ullmann-type C-N coupling during side chain functionalization.

Solvent and Temperature Effects

  • Water as Solvent : Enhances palladium-catalyzed reactions by stabilizing ionic intermediates.

  • High-Temperature DMF : Necessary for copper-catalyzed steps to overcome kinetic barriers.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR : Key signals include δ 8.60 (d, quinazolinone C7-H), 7.75 (t, benzothiadiazole C5-H), and 3.45 (m, ethyl linker).

  • HRMS : m/z 445.4673 [M+H]⁺, consistent with molecular formula C₂₀H₂₀FN₅O₄S.

Challenges and Alternative Routes

Competitive Side Reactions

  • N-Oxide Formation : Mitigated by using Mo(CO)₆ as a reductant in nitro-group deoxygenation.

  • Epimerization : Controlled by low-temperature amidation.

Green Chemistry Approaches

  • Aqueous Systems : Pd-catalyzed reactions in water reduce environmental impact.

  • Solvent-Free Cyclization : Microwave-assisted methods under investigation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with coupling benzothiadiazole and quinazolinone precursors. Key steps include amide bond formation and cyclization. Solvents like DMF or dichloromethane, catalysts (e.g., triethylamine), and temperature control (60–80°C) are critical for minimizing by-products. Post-synthesis purification via column chromatography and validation by HPLC (≥95% purity) and NMR (e.g., confirming fluorine coupling at δ 6.8–7.2 ppm) are standard .

Q. How does structural characterization using spectroscopic techniques resolve ambiguities in complex functional groups?

  • Methodological Answer : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are pivotal. For example:

  • Fluorine environment : ¹⁹F NMR detects chemical shifts at ~-110 ppm for the 6-fluoro group in the benzothiadiazole moiety.
  • Amide protons : Distinctive peaks at δ 8.1–8.3 ppm in ¹H NMR confirm the propanamide linkage.
  • Mass validation : HRMS (ESI+) should match the theoretical molecular weight (e.g., C₂₃H₁₉FN₄O₄S₂: calc. 522.08; observed 522.07) .

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

  • Methodological Answer : Initial screens often use in vitro assays:

  • Anticancer : NCI-60 cell line panel with IC₅₀ determination.
  • Antimicrobial : MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., EGFR or PARP targets). Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) are essential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies explain the role of the 6-fluoro and 3-methyl groups in bioactivity?

  • Methodological Answer : Comparative SAR is performed via synthesis of analogs:

  • Fluorine removal : Replace with H or Cl to assess electronic effects on target binding.
  • Methyl substitution : Test bulkier groups (e.g., ethyl, isopropyl) to evaluate steric hindrance.
  • Activity metrics : For a 6-fluoro analog, IC₅₀ against breast cancer cells (MCF-7) was 1.2 μM vs. 8.7 μM for the non-fluorinated analog, suggesting fluorine enhances target affinity .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies may arise from pharmacokinetics (PK). Solutions include:

  • Metabolic stability : Microsomal assays (human/rat liver microsomes) to assess CYP450-mediated degradation.
  • Solubility enhancement : Formulation with cyclodextrins or PEGylation to improve bioavailability.
  • In vivo PK profiling : Plasma half-life (t₁/₂) and AUC measurements via LC-MS/MS in rodent models .

Q. How do computational methods (e.g., molecular docking) predict target engagement and guide experimental design?

  • Methodological Answer : Docking with AutoDock Vina or Schrödinger Suite identifies binding poses:

  • Target selection : Prioritize kinases (e.g., BRAF V600E) based on quinazolinone’s known affinity.
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀. MD simulations (100 ns) assess binding stability (RMSD < 2 Å). Mutagenesis (e.g., Ala-scanning of binding pockets) confirms critical residues .

Q. What analytical approaches differentiate polymorphic forms and assess their impact on bioactivity?

  • Methodological Answer : Polymorphism is evaluated via:

  • PXRD : Distinct diffraction peaks (e.g., Form I at 2θ = 12.4°, 15.7° vs. Form II at 13.2°, 17.1°).
  • DSC : Melting point variations (e.g., Form I: 218°C; Form II: 205°C).
  • Bioimpact : Solubility differences (e.g., Form I has 2.3 mg/mL vs. Form II at 1.1 mg/mL in PBS) correlate with in vivo absorption .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.